molecular formula C9H10BF3O4 B1431385 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 1701449-06-0

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1431385
CAS No.: 1701449-06-0
M. Wt: 249.98 g/mol
InChI Key: XVWFHBKZHAXGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties and its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. The presence of both ethoxy and trifluoromethoxy groups on the phenyl ring imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid can be compared with other similar compounds, such as:

The unique combination of ethoxy and trifluoromethoxy groups in this compound imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

[3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFHBKZHAXGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 5
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.